molecular formula C13H24O11 B13834826 alpha-D-Gal-(1->3)-alpha-D-Gal-OMe

alpha-D-Gal-(1->3)-alpha-D-Gal-OMe

Cat. No.: B13834826
M. Wt: 356.32 g/mol
InChI Key: WOKXHOIRHHAHDA-ZIKIEBHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-D-Gal-(1->3)-alpha-D-Gal-OMe: is a disaccharide derivative composed of two galactose units linked by an alpha-1,3-glycosidic bond, with a methoxy group attached to the terminal galactose. This compound is of interest due to its structural similarity to the alpha-Gal epitope, which is known to elicit immune responses in humans.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe typically involves the glycosylation of a galactose donor with a galactose acceptor. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. Protecting groups are used to ensure regioselectivity and to prevent side reactions. Common protecting groups include benzyl and acetyl groups, which are later removed to yield the final product .

Industrial Production Methods: Industrial production of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is used as a model compound in studies of glycosylation and carbohydrate chemistry. It helps in understanding the mechanisms of glycosidic bond formation and cleavage .

Biology: In biological research, this compound is used to study the interactions between carbohydrates and proteins, particularly in the context of immune responses. It serves as a probe to investigate the binding specificity of lectins and antibodies .

Medicine: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is relevant in medical research due to its structural similarity to the alpha-Gal epitope, which is implicated in alpha-Gal syndrome. This syndrome involves allergic reactions to red meat and other mammalian products .

Industry: In the industrial sector, this compound is used in the synthesis of complex oligosaccharides and glycoconjugates, which have applications in pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of alpha-D-Gal-(1->3)-alpha-D-Gal-OMe involves its interaction with specific proteins, such as lectins and antibodies. The alpha-1,3-glycosidic bond and the methoxy group play crucial roles in determining its binding affinity and specificity. In the context of alpha-Gal syndrome, the compound can bind to IgE antibodies, triggering an immune response .

Comparison with Similar Compounds

Uniqueness: alpha-D-Gal-(1->3)-alpha-D-Gal-OMe is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar disaccharides and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10-,11+,12+,13-/m1/s1

InChI Key

WOKXHOIRHHAHDA-ZIKIEBHGSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.